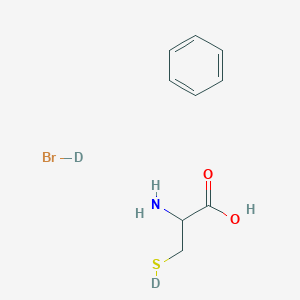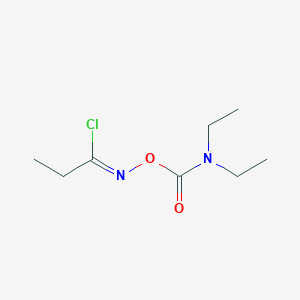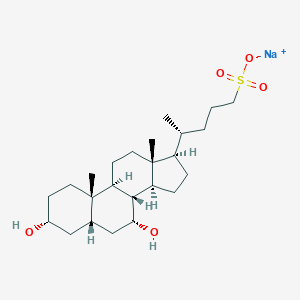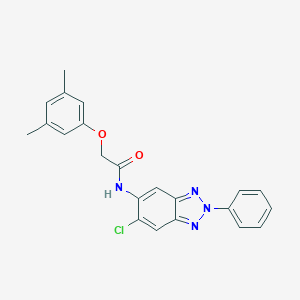![molecular formula C15H15N3O4 B237170 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide, also known as NPD1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide also inhibits the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. Furthermore, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide promotes the growth and survival of neurons by activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been shown to promote the growth and survival of neurons, which can help to improve cognitive function. 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has also been found to have anti-tumor effects in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide used in experiments. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for the study of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. One area of research could focus on developing new synthesis methods to produce 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide more efficiently and cost-effectively. Additionally, further studies could investigate the potential therapeutic applications of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in other diseases, such as cancer and cardiovascular disease. Furthermore, future studies could focus on developing new derivatives of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide with improved potency and selectivity. Finally, studies could investigate the potential use of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide as a diagnostic tool for neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-nitrofurfural with 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. This synthesis method has been optimized to produce 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide with high purity and yield.
Scientific Research Applications
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been found to promote the growth and survival of neurons, which can help to improve cognitive function.
properties
Product Name |
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-nitro-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-3-5-12(6-4-11)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
InChI Key |
SQJVQCAZMPJVSB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)